Computed Lipophilicity (XLogP3) of the N3-Methyl Derivative vs. the Des-Methyl Congener
The N3-methyl group on the target compound is anticipated to raise logP by approximately 0.6 units compared to the des-methyl congener 4-(2-oxoimidazolidin-1-yl)benzoic acid. While an experimental logP for the target compound is not publicly available, the des-methyl congener has a computed XLogP3 of 0.4 [1]. Standard medicinal chemistry fragment contributions—each aliphatic carbon added to a heterocycle increasing logP by ~0.5–0.7 units—allow a class-level inference that the target compound possesses an XLogP3 in the range of 0.9–1.1 [1][2]. A logP near 1.0 often maps to improved membrane permeability relative to more polar analogs, a critical parameter for cell-based assay performance.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 0.9–1.1 (class-level inference from N3-methyl contribution) |
| Comparator Or Baseline | 4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 167626-55-3): XLogP3 = 0.4 (PubChem computed, CID 21108714) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 (estimated increment for N3-methyl substitution) |
| Conditions | In silico prediction; XLogP3 3.0 algorithm. Experimental logD₇.₄ not available for either compound. |
Why This Matters
A 0.5–0.7 logP increase can shift a compound from poorly permeable to moderately permeable across lipid bilayers, directly influencing cellular assay IC₅₀ values and the compound's suitability for intracellular target screening.
- [1] PubChem. 4-(2-Oxoimidazolidin-1-yl)benzoic acid – Compound Summary. CID 21108714. XLogP3-AA: 0.4; H-Bond Donor Count: 2. Accessed 2025. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (General fragment contribution principles: each –CH₃ addition increases logP ≈ 0.5). View Source
